molecular formula C11H19NO4 B12993668 Rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B12993668
M. Wt: 229.27 g/mol
InChI Key: LWROFLQCAATWMD-RKDXNWHRSA-N
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Description

Rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group and a dihydroxy azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azepine ring and the introduction of the tert-butyl and dihydroxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The azepine ring can be reduced to form saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while reduction of the azepine ring can produce saturated azepane derivatives.

Scientific Research Applications

Rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,6R)-rel-6-Methylpiperidin-3-ylcarbamate
  • tert-Butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate

Uniqueness

Rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is unique due to its specific structural features, such as the combination of a tert-butyl group and a dihydroxy azepine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydroazepine-1-carboxylate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(13)4-5-9(14)7-12/h4-5,8-9,13-14H,6-7H2,1-3H3/t8-,9-/m1/s1

InChI Key

LWROFLQCAATWMD-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C=C[C@H](C1)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C=CC(C1)O)O

Origin of Product

United States

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